Regioisomeric Differentiation: 3-Nitro vs. 4-Nitro Pyrazole Substitution Determines Distinct Physicochemical and Predicted Biological Profiles
5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS 1006432-94-5) differs from its 4-nitro regioisomer (CAS 436086-87-2) solely in the position of the nitro group on the pyrazole ring (3- vs. 4-position). Despite identical molecular formula (C₉H₇N₃O₅) and molecular weight (237.17 g/mol), the two regioisomers are distinct chemical entities with different InChI Keys (DEIMZQAJDJJZHH-UHFFFAOYSA-N vs. that of the 4-nitro isomer), different CAS numbers, and different commercial catalog entries [1]. In the broader nitrofuran-pyrazole class, the position of the nitro substituent is known to modulate nitroreductase substrate recognition and the electronic properties governing reductive activation, making regioisomeric identity a critical selection criterion rather than an interchangeable feature [2].
| Evidence Dimension | Regioisomeric identity (nitro group position on pyrazole ring) |
|---|---|
| Target Compound Data | Nitro at pyrazole 3-position; InChI Key: DEIMZQAJDJJZHH-UHFFFAOYSA-N; CAS 1006432-94-5 |
| Comparator Or Baseline | Nitro at pyrazole 4-position; CAS 436086-87-2; distinct InChI Key |
| Quantified Difference | Structural isomerism; non-interchangeable chemical entities by regulatory and chemical identity standards |
| Conditions | Chemical structure identity determination by CAS registry and InChI Key differentiation |
Why This Matters
Procurement of the incorrect regioisomer (4-nitro instead of 3-nitro) yields a different chemical entity that cannot substitute for the target compound in any structure-dependent application, including biological assays, patent composition-of-matter claims, or SAR studies.
- [1] PubChem. (2025). Compound Summary for CID 19617762: 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/19617762 View Source
- [2] Rogacheva, E., et al. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules, 28(18), 6491. DOI: 10.3390/molecules28186491 View Source
